

# Phloroglucinaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2,4,6-Trihydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phloroglucinaldehyde, a key aromatic aldehyde. It covers its chemical structure, formula, and properties, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

## Chemical Structure and Formula

Phloroglucinaldehyde, also known as **2,4,6-trihydroxybenzaldehyde**, is a phenolic aldehyde. Its structure consists of a benzene ring substituted with one aldehyde group and three hydroxyl groups at positions 2, 4, and 6. This arrangement of functional groups makes it a highly reactive and versatile molecule.<sup>[1]</sup>

The chemical formula for phloroglucinaldehyde is  $C_7H_6O_4$ .<sup>[1][2]</sup> Its IUPAC name is **2,4,6-trihydroxybenzaldehyde**.<sup>[1]</sup>

Table 1: Chemical Identifiers and Properties of Phloroglucinaldehyde

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>4</sub>	[1][2]
Molecular Weight	154.12 g/mol	[2]
CAS Number	487-70-7	[2]
Appearance	Pale pink or brown crystalline powder	
Melting Point	195 °C (decomposes)	[2]
Solubility	Soluble in water	[3]
InChI Key	BTQAJGSMXCDDAJ-UHFFFAOYSA-N	[2]
SMILES	<chem>O=Cc1c(O)cc(O)cc1O</chem>	[2]

## Physicochemical Data

Phloroglucinaldehyde is an air-sensitive compound and is incompatible with strong oxidizing agents and bases.[3] It is a combustible solid.

Table 2: Spectroscopic Data for Phloroglucinaldehyde

Technique	Solvent	Key Peaks/Shifts (ppm or $\text{cm}^{-1}$ )
$^1\text{H}$ NMR	DMSO- $\text{d}_6$	$\delta$ 9.98 (s, 1H, CHO), 7.51 (d, J = 6.2 Hz, 2H, Ar-H), 7.41 (s, 1H, Ar-H), 7.30 – 7.25 (m, 1H, Ar-H), 3.82 (s, 3H, $\text{OCH}_3$ - Note: this peak is for a methoxy derivative, not phloroglucinaldehyde itself. Specific proton shifts for the aromatic protons of phloroglucinaldehyde are needed.)
$^{13}\text{C}$ NMR	DMSO- $\text{d}_6$	$\delta$ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4 (Note: these are general shifts for a substituted benzaldehyde and may not be exact for phloroglucinaldehyde.)
IR	Nujol Mull	Spectral contamination due to oil around $2900\text{ cm}^{-1}$

Note: The provided NMR data from the search results appears to be for related but different compounds. Precise, experimentally verified NMR data for phloroglucinaldehyde should be obtained for accurate characterization.

## Biological Significance and Applications

Phloroglucinaldehyde is a known human metabolite of cyanidin, a type of anthocyanin found in many fruits and vegetables.<sup>[1]</sup> It is also a key intermediate in the synthesis of various biologically active molecules.<sup>[3]</sup> Its applications in research and development are diverse, including:

- **Synthesis of Bioactive Molecules:** It serves as a reactant in the synthesis of compounds with potential therapeutic properties, such as inhibitors of protein glycation and xanthine oxidase.

[2][3]

- Antioxidant Research: Due to its phenolic structure, phloroglucinaldehyde is investigated for its antioxidant properties.
- Drug Development: It is a building block for creating libraries of compounds for anticancer activity studies.[2]

## Experimental Protocols

### Synthesis of Phloroglucinaldehyde

A common method for the synthesis of phloroglucinaldehyde is the Gattermann formylation of phloroglucinol. This reaction introduces a formyl group onto the aromatic ring.

Protocol: Gattermann Synthesis of Phloroglucinaldehyde

Materials:

- Phloroglucinol
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Zinc Cyanide ( $\text{Zn}(\text{CN})_2$ )
- Dry Ether
- Hydrochloric Acid (HCl), concentrated and dilute
- Ice bath
- Round-bottom flask with a reflux condenser and a gas inlet
- Magnetic stirrer

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a gas inlet tube, suspend

anhydrous aluminum chloride in dry ether.

- Addition of Reactants: Cool the suspension in an ice bath. While stirring, add phloroglucinol to the mixture.
- Introduction of Formylating Agent: Slowly add zinc cyanide to the cooled and stirred reaction mixture.
- Reaction Initiation: Bubble dry hydrogen chloride gas through the reaction mixture for 1-2 hours. The reaction is typically exothermic and the temperature should be maintained between 0-5 °C.
- Reaction Progression: After the addition of HCl, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
  - Carefully pour the reaction mixture onto crushed ice.
  - Add concentrated hydrochloric acid and heat the mixture on a water bath for 15-30 minutes to hydrolyze the intermediate aldimine salt.
  - Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
  - Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
  - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
  - Remove the solvent under reduced pressure.
  - The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pale pink or brown crystals of phloroglucinaldehyde.

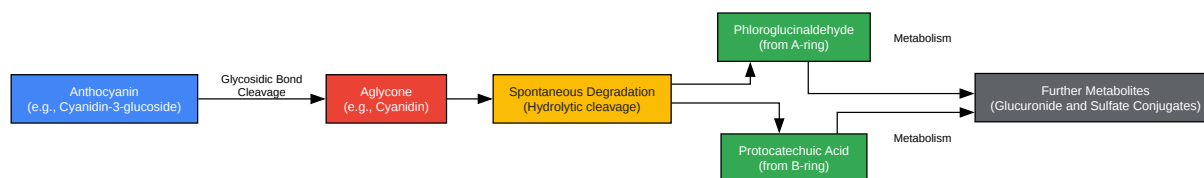
## Analytical Methods

Table 3: Analytical Protocols for Phloroglucinaldehyde Characterization

Technique	Protocol Details
High-Performance Liquid Chromatography (HPLC)	Column: C18 reverse-phase column. Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used. Detection: UV detection at a wavelength of approximately 280 nm. Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
$^1\text{H}$ Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)	Solvent: Deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ). Procedure: Dissolve a small amount of the purified sample in the deuterated solvent. Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
$^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR)	Solvent: Deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ). Procedure: Use a more concentrated sample than for $^1\text{H}$ NMR. Acquire the spectrum with proton decoupling.
Infrared (IR) Spectroscopy	Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid sample. Procedure: Acquire the spectrum using an FTIR spectrometer.

## Signaling Pathways and Logical Relationships

Phloroglucinaldehyde is a key degradation product of anthocyanins, which are flavonoids responsible for the red, purple, and blue colors in many fruits and vegetables. The degradation pathway is of significant interest in understanding the bioavailability and metabolic fate of these dietary compounds.



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Caption: Degradation pathway of anthocyanins to phloroglucinaldehyde.

This guide provides a foundational understanding of phloroglucinaldehyde for scientific and research applications. For further in-depth studies, consulting the primary literature is recommended.

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## References

- 1. 2,4,6-Trihydroxybenzaldehyde | C<sub>7</sub>H<sub>6</sub>O<sub>4</sub> | CID 68099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trihydroxybenzaldehyde = 97 487-70-7 [sigmaaldrich.com]
- 3. 2,4,6-Trihydroxybenzaldehyde, 95% | Fisher Scientific [fishersci.ca]
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